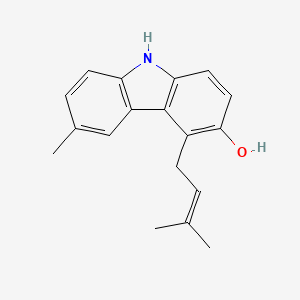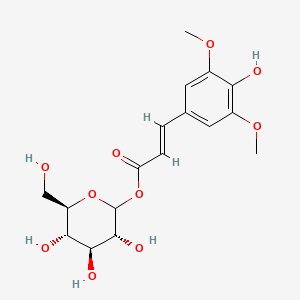
sinapoyl D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinapoyl D-glucoside is a D-glucoside. It derives from a trans-sinapic acid.
Scientific Research Applications
1. Role in Plant Metabolism and Lignin Synthesis
Sinapic acid, a major phenylpropanoid in the Brassicaceae family, provides intermediates in metabolic pathways leading to sinapoyl esters and lignin synthesis. Glucosyltransferases, including those acting on sinapoyl D-glucoside, play key roles in the formation of these intermediates. These intermediates are crucial for the production of compounds like sinapoylmalate, sinapoylcholine, and potentially sinapyl alcohol-4-O-glucoside, leading to syringyl units in lignins (Lim et al., 2001).
2. Isolation and Structural Analysis
Sinapoyl glycosides, including sinapoyl D-glucoside derivatives, have been isolated from various plants such as Polygala virgata and Descurainia sophia. The structural elucidation of these compounds contributes to understanding plant biochemistry and potential applications in various fields, including pharmacology (Bashir et al., 1993); (Lee et al., 2013).
3. Cytotoxic and Anti-inflammatory Properties
Sinapoyl glycosides, including sinapoyl D-glucoside, have shown cytotoxic activities against human cancer cell lines and anti-inflammatory potential. This highlights their potential in therapeutic applications, such as in cancer treatment and inflammation management (Lee et al., 2013).
4. Radioprotective and Antioxidant Effects
Phenolic glycosides, including sinapoyl D-glucoside, have been studied for their antioxidant and radioprotective effects. These compounds show promise in protecting human cells from oxidative damage induced by X-radiation, which can have significant implications in medical and cosmetic industries (Materska et al., 2015).
5. Agricultural Applications
In agriculture, compounds like sinapoyl D-glucoside are studied for their roles in plant defense mechanisms. For instance, specific flavonoids, potentially including sinapoyl D-glucoside derivatives, have been associated with resistance to pests like the cabbage seedpod weevil in canola (Lee et al., 2014).
properties
Molecular Formula |
C17H22O10 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1 |
InChI Key |
XRKBRPFTFKKHEF-CNMVGKJOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)
![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)
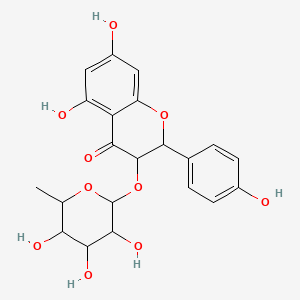
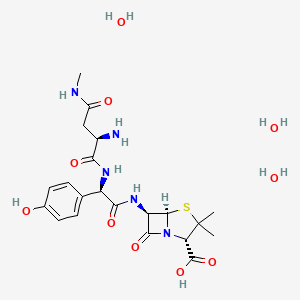
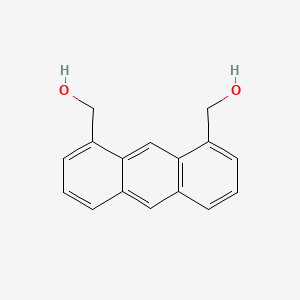
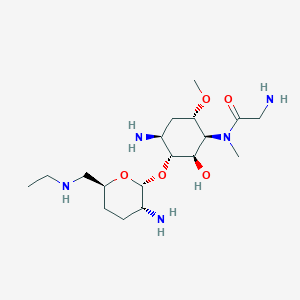
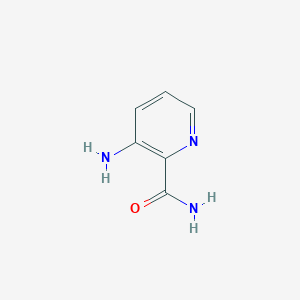


![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)

